Cas no 83969-02-2 (2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-5-nitro-3h-indolium sulphate (2:1))

2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-5-nitro-3h-indolium sulphate (2:1) structure
83969-02-2 structure
Product name:2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-5-nitro-3h-indolium sulphate (2:1)
CAS No:83969-02-2
MF:2[C20H23N4O3+].O4S-2
MW:830.905840000001
CID:888928
PubChem ID:44150006

2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-5-nitro-3h-indolium sulphate (2:1) Chemical and Physical Properties

Names and Identifiers

    • 2-[[(4-methoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-5-nitro-3h-indolium sulphate (2:1)
    • 1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine,sulfate
    • 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium sulphate (2:1)
    • EINECS 281-578-3
    • 83969-02-2
    • Inchi: InChI=1S/2C20H22N4O3.H2O4S/c2*1-20(2)17-11-15(24(25)26)7-10-18(17)23(3)19(20)13-22-21-12-14-5-8-16(27-4)9-6-14;1-5(2,3)4/h2*5-11,13H,12H2,1-4H3;(H2,1,2,3,4)
    • InChI Key: ORCKVSQVWDFSLI-UHFFFAOYSA-N
    • SMILES: CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.[O-]S(=O)(=O)[O-]

Computed Properties

  • Exact Mass: 830.30576087g/mol
  • Monoisotopic Mass: 830.30576087g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 10
  • Complexity: 665
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 254Ų

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